molecular formula C15H9F3N2O B12223327 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-A]pyridine-3-carbaldehyde

2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B12223327
M. Wt: 290.24 g/mol
InChI Key: MIPUHYOVFVSUBH-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-A]pyridine core with a trifluoromethylphenyl group at the 2-position and a carbaldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-A]pyridine-3-carbaldehyde can be achieved through various methods. One common approach involves the trifluoromethylation of imidazo[1,2-A]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This reaction occurs under mild conditions and is tolerant of various functional groups.

Another method involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile, using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor . This process is scalable and allows for the synthesis of potentially bioactive 2-trifluoromethyl imidazo[1,2-A]pyridines.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalable nature of the [3+2] cycloaddition method suggests that it could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-A]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various trifluoromethylated imidazo[1,2-A]pyridine derivatives, which can have potential bioactive properties .

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-A]pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antituberculosis activity is attributed to its ability to inhibit key enzymes and pathways essential for the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-A]pyridine-3-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential bioactivity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H9F3N2O

Molecular Weight

290.24 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)11-6-4-10(5-7-11)14-12(9-21)20-8-2-1-3-13(20)19-14/h1-9H

InChI Key

MIPUHYOVFVSUBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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